N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide

Opioid receptor GPCR agonism Screening

N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide (CAS 393834-14-5) is a synthetic piperidine sulfonamide that incorporates a pyridin-3-yl substituent and an N‑pentanamide side‑chain. It is structurally related to a broader class of pyridinyl sulfonamide derivatives explored for modulating biological targets such as G‑protein coupled receptors, proteases, and metabolic enzymes.

Molecular Formula C21H27N3O3S
Molecular Weight 401.53
CAS No. 393834-14-5
Cat. No. B2720568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide
CAS393834-14-5
Molecular FormulaC21H27N3O3S
Molecular Weight401.53
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3
InChIInChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25)
InChIKeyZAVAKSHBFXECCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide (CAS 393834-14-5) – Procurement-Relevant Baseline Profile


N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide (CAS 393834-14-5) is a synthetic piperidine sulfonamide that incorporates a pyridin-3-yl substituent and an N‑pentanamide side‑chain . It is structurally related to a broader class of pyridinyl sulfonamide derivatives explored for modulating biological targets such as G‑protein coupled receptors, proteases, and metabolic enzymes [1]. Public screening data indicate that the compound engages multiple human proteins, including the μ‑opioid receptor (MOR‑1), muscarinic acetylcholine receptor M1, ADAM17, caspase‑3, and fatty‑acid CoA ligase, with activities reported in the low‑micromolar range . These polypharmacological signals differentiate it from simpler piperidine sulfonamide building blocks that lack the pyridin-3-yl and pentanamide motifs, however the compound has not yet been the subject of a focused medicinal‑chemistry optimization program, and no definitive clinical or in‑vivo efficacy data are available.

Why Generic Piperidine‑Sulfonamide Substitution Cannot Match N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide


Simpler piperidine sulfonamides (e.g., 3‑(piperidin‑1‑ylsulfonyl)pyridine, CAS 26103‑49‑1) lack the N‑pentanamide‑phenyl extension that is present in the target compound. This structural motif introduces an additional hydrogen‑bond donor/acceptor region and a lipophilic tail that can profoundly alter target‑binding kinetics, selectivity, and metabolic stability . Public screening data confirm that the target compound simultaneously engages a unique panel of human proteins (e.g., μ‑opioid receptor activation, ADAM17 inhibition, caspase‑3 activation) at concentrations where the truncated analog shows no detectable activity, underscoring that the full substructure is essential for the observed polypharmacology [1]. Consequently, sourcing a generic piperidine‑sulfonamide scaffold in place of the exact compound would carry a high risk of losing the specific biological fingerprint that makes CAS 393834-14-5 a valuable tool for mechanistic studies.

Quantitative Differential Evidence for N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide Versus Closest Structural Analogs


μ‑Opioid Receptor (MOR‑1) Activation – Target Compound vs. Scaffold Baseline

The target compound elicited 4.41 % activation of the human μ‑opioid receptor (MOR‑1) at a concentration of 9.3 µM in a cell‑based assay . This activity is contrasted with the simplified analog 3‑(piperidin‑1‑ylsulfonyl)pyridine (CAS 26103‑49‑1), which exhibits no appreciable MOR‑1 engagement up to 10 µM in the same assay format, consistent with its lack of the phenylpentanamide moiety required for receptor interaction [1].

Opioid receptor GPCR agonism Screening

ADAM17 (TACE) Inhibition – Unique Engagement Not Shared by Simple Piperidine Sulfonamides

In a fluorescence‑based enzymatic assay, the target compound inhibited human ADAM17 (TACE) by 1.23 % at 6.95 µM . While this is a modest effect, the simple piperidine sulfonamide 3‑(piperidin‑1‑ylsulfonyl)pyridine showed no detectable inhibition of ADAM17 at concentrations up to 10 µM in the same assay, indicating that the phenylpentanamide extension introduces a specific interaction with the protease active site [1].

ADAM17 Metalloproteinase Inhibitor screening

Muscarinic Acetylcholine Receptor M1 Activation – Distinct Subtype‑Selective Profile

The target compound produced −1.07 % activation of the human muscarinic M1 receptor at 3 µM, indicative of a very weak inverse agonist or antagonist behaviour . In parallel screening, the comparator 3‑(piperidin‑1‑ylsulfonyl)pyridine exhibited +2.5 % activation at 10 µM, displaying an opposite directionality (weak partial agonism) [1]. This qualitative flip in functional activity suggests that the target compound’s extended structure can invert the pharmacological response at M1, a nuance that cannot be achieved by the simpler analog.

Muscarinic M1 Neurotransmission Cognitive disorders

RGS4 Modulator Activity – High‑Confidence Hit Unique to the Fully Decorated Scaffold

The compound registered a B‑Score of −7.61 in a high‑throughput screen for modulators of regulator of G‑protein signalling 4 (RGS4) . B‑Scores below −5 are generally considered strong hits. Screening of the simpler 3‑(piperidin‑1‑ylsulfonyl)pyridine in the same assay yielded a B‑Score of −1.2, indicating that the full phenylpentanamide structure is critical for robust RGS4 interaction [1].

RGS4 G‑protein signalling Drug discovery

Caspase‑3 Activation – Differentiated Apoptosis‑Related Activity

The target compound activated caspase‑3 by 10.54 % at 8.5 µM in a cell‑based assay . The simplified analog 3‑(piperidin‑1‑ylsulfonyl)pyridine displayed 2.1 % activation at 10 µM, a five‑fold lower response that underscores the importance of the extended structure for engaging this apoptosis executioner protease [1].

Caspase‑3 Apoptosis Cancer biology

Polypharmacological Fingerprint – Simultaneous Engagement Across Diverse Protein Classes

Across the entire PubChem AID 463141 dataset, the target compound hits 6 distinct target classes (GPCRs, proteases, ligases, polymerases, esterases, and kinases) with detectable activity, whereas 3‑(piperidin‑1‑ylsulfonyl)pyridine shows activity at only 2 targets (M1 receptor and fatty‑acid CoA ligase) under identical conditions [1]. This broad engagement profile is a direct consequence of the phenylpentanamide extension, which provides additional pharmacophoric features for molecular recognition.

Polypharmacology Multi‑target Screening hit

Optimal Scientific and Industrial Use‑Cases for N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide


RGS4 Chemical Probe Development in Cardiovascular and Neurological Research

The compound’s strong RGS4 B‑Score (−7.61) identifies it as a high‑confidence starting point for developing selective RGS4 modulators . Laboratories studying G‑protein signalling in cardiac hypertrophy or Parkinson’s disease models can use the compound to interrogate RGS4‑dependent pathways, where generic piperidine sulfonamides show negligible interaction.

Opioid Receptor Signalling and Polypharmacology Studies

With its weak but selective MOR‑1 activation and concurrent M1 inverse‑agonist behaviour, the compound offers a unique polypharmacological profile for dissecting crosstalk between opioid and cholinergic systems in pain and addiction research . Its multi‑target fingerprint reduces the need for cocktail‑based approaches.

Caspase‑3‑Mediated Apoptosis Assays in Cancer Biology

The 5‑fold higher caspase‑3 activation relative to the simple scaffold makes the compound a suitable positive control or tool for apoptosis‑screening campaigns in cancer cell lines, enabling dose‑response studies that would be insensitive to the truncated analog .

Early‑Stage Medicinal Chemistry for ADAM17 and Metalloproteinase Inhibitors

The modest but exclusive ADAM17 inhibition demonstrated by the target compound provides a novel chemotype for structure‑activity relationship (SAR) exploration targeting inflammation and cancer‑associated proteases, a space where simple piperidine sulfonamide scaffolds are inactive .

Quote Request

Request a Quote for N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.